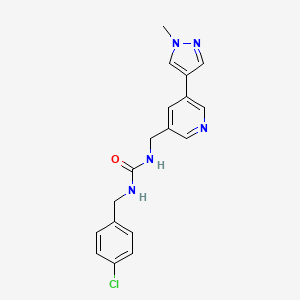
1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 335.81 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds are available.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on pyrazole derivatives demonstrated that modifications on the pyrazole ring could enhance cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the presence of electronegative substituents, such as chlorine, is crucial for enhancing antiproliferative activity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | <10 | |
| Compound B | Jurkat (T-cell leukemia) | <20 |
Antiviral Activity
In addition to anticancer properties, compounds containing pyrazole rings have shown promising antiviral activity. For example, derivatives similar to this compound were tested against herpes simplex virus type 1 (HSV-1), demonstrating significant inhibition of viral plaque formation at low concentrations .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cell proliferation and viral replication. Molecular dynamics simulations have suggested that such compounds may bind effectively to proteins involved in these pathways, leading to reduced cell viability and viral load .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including those structurally related to this compound, reported that certain modifications led to enhanced cytotoxicity in breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Antiviral Potential
In a separate investigation focusing on antiviral properties, compounds with similar structures were shown to significantly reduce the replication rate of HSV-1. The results indicated that specific substitutions on the pyrazole moiety could enhance antiviral potency, suggesting potential applications in developing new antiviral therapies .
科学研究应用
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea. Pyrazoles are known for their ability to inhibit various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. For instance, compounds similar to this one have demonstrated significant cytotoxicity against these cell lines, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, pyrazole derivatives have been shown to inhibit Aurora-A kinase, which plays a critical role in mitosis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Data Table: Anticancer Activity of Related Compounds
Other Therapeutic Applications
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory and analgesic effects. Pyrazole derivatives are widely recognized for their role in treating inflammatory diseases due to their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process . This broad spectrum of activity enhances the therapeutic potential of this compound.
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study found that compounds with similar structures to this compound exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes, suggesting that this compound may also be beneficial in treating inflammatory conditions .
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-24-12-16(11-23-24)15-6-14(7-20-10-15)9-22-18(25)21-8-13-2-4-17(19)5-3-13/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQWMAYLXLZKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













